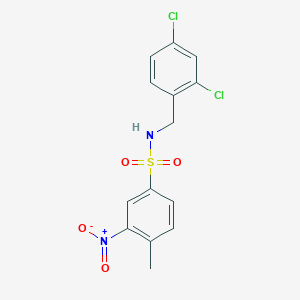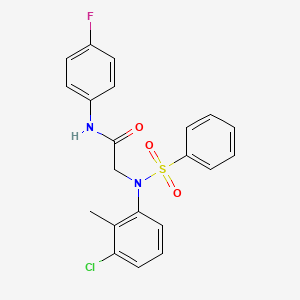![molecular formula C16H15IO4 B3934370 4-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3934370.png)
4-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzaldehyde
Descripción general
Descripción
4-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzaldehyde, also known as IMB-X, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood. However, studies have suggested that it exerts its anti-cancer effects by inhibiting the expression of genes involved in cell proliferation and survival, inducing cell cycle arrest, and promoting apoptosis. Its anti-inflammatory effects are thought to be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. The antimicrobial activity of 4-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzaldehyde is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
4-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzaldehyde has been found to have several biochemical and physiological effects. Studies have shown that it inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been found to modulate the expression of genes involved in the regulation of the cell cycle and apoptosis. In addition, 4-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a range of conditions. Additionally, it has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, its efficacy in vivo has not been extensively studied, and more research is needed to determine its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 4-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzaldehyde. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy in animal models and to identify its molecular targets. Another area of interest is its potential as an antimicrobial agent. Studies are needed to determine its activity against a range of pathogens and to investigate its mechanism of action. Additionally, there is potential for the development of novel derivatives of 4-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzaldehyde with improved efficacy and selectivity.
Aplicaciones Científicas De Investigación
4-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzaldehyde has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that 4-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzaldehyde inhibits the growth of cancer cells and induces apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, 4-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have antimicrobial activity against a range of bacteria and fungi.
Propiedades
IUPAC Name |
4-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO4/c1-19-16-10-12(11-18)2-7-15(16)21-9-8-20-14-5-3-13(17)4-6-14/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHQQZWWJUOXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6451926 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3934291.png)
![4-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3934292.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3934296.png)
![ethyl 4-{N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3934303.png)
![1-[3-hydroxy-3-(2-thienyl)-1-propyn-1-yl]cyclohexanol](/img/structure/B3934308.png)
![2-[3-(4-bromo-2-chlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B3934311.png)
![1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene](/img/structure/B3934321.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B3934322.png)
![1-chloro-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B3934323.png)

![3-isopropoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3934361.png)

![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3934378.png)
